molecular formula C15H31NS2 B562125 Dihydro-2,4,6-tris(2-methylpropyl)-4h-1,3,5-dithiazine CAS No. 74595-94-1

Dihydro-2,4,6-tris(2-methylpropyl)-4h-1,3,5-dithiazine

Cat. No. B562125
CAS RN: 74595-94-1
M. Wt: 289.54
InChI Key: RQGPQWUKHADVPF-ZIAGYGMSSA-N
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Description

Dihydro-2,4,6-tris(2-methylpropyl)-4h-1,3,5-dithiazine is an organosulfur heterocyclic compound, an organic heteromonocyclic compound, and an organonitrogen heterocyclic compound . It is a cyclic compound that contains a dithiazinane ring, which is a saturated heterocycle consisting of one nitrogen atom and two sulfur atoms at the 1-,3-, and 5- positions, respectively .


Molecular Structure Analysis

The molecular formula of Dihydro-2,4,6-tris(2-methylpropyl)-4h-1,3,5-dithiazine is C15H31NS2 . The IUPAC name is 2,4,6-tris(2-methylpropyl)-1,3,5-dithiazinane . The InChI is InChI=1S/C15H31NS2/c1-10(2)7-13-16-14(8-11(3)4)18-15(17-13)9-12(5)6/h10-16H,7-9H2,1-6H3 . The Canonical SMILES is CC©CC1NC(SC(S1)CC©C)CC©C .


Physical And Chemical Properties Analysis

The molecular weight of Dihydro-2,4,6-tris(2-methylpropyl)-4h-1,3,5-dithiazine is 289.5 g/mol . The XLogP3-AA is 6.4 .

Scientific Research Applications

  • Flavor and Fragrance Industry Applications : This compound is used in the flavor and fragrance industry, contributing unique profiles to various products. It's one of the several flavorants that have been studied for their applications in this sector (Zhang Hua, 2008).

  • Reactions with Electrophilic Reagents : It reacts with electrophilic reagents such as p-TsOH·H2O, CF3COOH, HCl, and BF3·OEt2 under specific conditions, leading to the formation of various chemical structures in good yields (Y. Takikawa et al., 1983).

  • Role in Food Flavors : This compound plays a significant role in the flavor of heated food products. It's formed from the thermal interaction of aldehydes, hydrogen sulfide, and ammonia, components that arise from the degradation of lipids, amino acids, and thiamin in food. It has been noted for its interesting organoleptic properties and low flavor threshold values (P. Werkhoff, M. Güntert, & R. Hopp, 1992).

  • Chemical Structure Analysis : Studies have also focused on its chemical structure, particularly investigating its three-dimensional conformation and electronic properties. This includes research on its dipole moments, molar Kerr constants, and potential equilibrium between various structural forms (G. Butenko, A. N. Vereshchagin, & B. Arbuzov, 1972).

  • Synthesis and Properties of Derivatives : There's research into the synthesis and properties of various derivatives of this compound, which has implications for chemical manufacturing and material science applications. This includes the synthesis of nitromethyl derivatives and other related compounds (A. V. Shastin et al., 2003).

  • Generation of Thial S-Sulfides : It's used in generating highly reactive thial S-sulfides, which have further applications in chemical reactions and potentially in pharmaceuticals (Y. Takikawa et al., 1988).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

2,4,6-tris(2-methylpropyl)-1,3,5-dithiazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NS2/c1-10(2)7-13-16-14(8-11(3)4)18-15(17-13)9-12(5)6/h10-16H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGPQWUKHADVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1NC(SC(S1)CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70996103
Record name 2,4,6-Triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70996103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow crystals; meaty, roasted odour
Record name 2,4,6-Triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/981/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in propylene glycol, triacetin, Miscible at room temperature (in ethanol)
Record name 2,4,6-Triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/981/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

74595-94-1
Record name Dihydro-2,4,6-tris(2-methylpropyl)-4H-1,3,5-dithiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74595-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70996103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-tris(2-metilpropil)-1,3,5-ditiazinano
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dihydro-2,4,6-tris(2-methylpropyl)-4h-1,3,5-dithiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032221
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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